molecular formula C18H18N4O3S B2365706 N-((1E)-2-indol-3-yl-1-azavinyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide CAS No. 364365-37-7

N-((1E)-2-indol-3-yl-1-azavinyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide

Cat. No. B2365706
M. Wt: 370.43
InChI Key: USKDASIEZOOGGJ-RGVLZGJSSA-N
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Description

The compound contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a sulfonyl group attached to a 4-methylphenyl group, and an acetamide group. These functional groups could potentially confer interesting chemical and physical properties to the compound .


Molecular Structure Analysis

The presence of the indole group could confer aromatic stability to the molecule. The sulfonyl group is a strong electron-withdrawing group, which could have significant effects on the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and acetamide groups, both of which are polar and could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfonyl and acetamide groups could confer solubility in polar solvents, while the aromatic indole group could confer stability and rigidity to the molecule .

Scientific Research Applications

  • Enzyme Inhibitory Potential : Research by Abbasi et al. (2019) explored the enzyme inhibitory activities of compounds similar to N-((1E)-2-indol-3-yl-1-azavinyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide. These compounds showed significant inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, suggesting potential applications in enzyme inhibition studies (Abbasi et al., 2019).

  • Antibacterial Activity : A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, similar in structure to the compound . These derivatives were evaluated for their antibacterial potentials, indicating the compound's relevance in the development of antibacterial agents (Iqbal et al., 2017).

  • Antimicrobial Properties : Research by Darwish et al. (2014) demonstrated the synthesis of heterocycles incorporating sulfamoyl moiety, akin to N-((1E)-2-indol-3-yl-1-azavinyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide. These compounds exhibited in vitro antibacterial and antifungal activities, suggesting applications in antimicrobial research (Darwish et al., 2014).

  • Anti-inflammatory Drug Design : Al-Ostoot et al. (2020) synthesized a new indole acetamide with anti-inflammatory properties. The study's focus on molecular docking analysis and geometrical optimization of such compounds indicates their potential use in anti-inflammatory drug design (Al-Ostoot et al., 2020).

  • Synthesis of Antiallergic Agents : Menciu et al. (1999) explored the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides, structurally similar to the compound , as potential antiallergic agents. This suggests its utility in the synthesis and development of new antiallergic compounds (Menciu et al., 1999).

  • Antioxidant Activity : Gopi et al. (2020) synthesized derivatives of indole acetamide, including compounds with structural similarities to N-((1E)-2-indol-3-yl-1-azavinyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide. These compounds were evaluated for their antioxidant activities, indicating potential applications in antioxidant research (Gopi et al., 2020).

Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of novel indole derivatives is a vibrant area of research in medicinal chemistry, and this compound could potentially be of interest in this field. Further studies could explore its synthesis, properties, and potential biological activity .

properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-[(4-methylphenyl)sulfonylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-13-6-8-15(9-7-13)26(24,25)21-12-18(23)22-20-11-14-10-19-17-5-3-2-4-16(14)17/h2-11,19,21H,12H2,1H3,(H,22,23)/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKDASIEZOOGGJ-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N/N=C/C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1E)-2-indol-3-yl-1-azavinyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide

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